NADPH oxidase-IN-1

描述

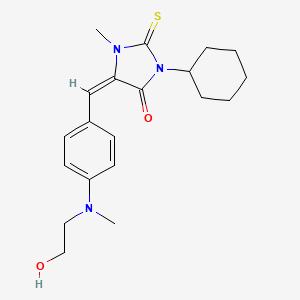

This compound belongs to the imidazolidinone class, characterized by a central 2-sulfanylideneimidazolidin-4-one core. Key structural features include:

- Cyclohexyl substituent at position 3, contributing steric bulk and lipophilicity.

- 4-[2-hydroxyethyl(methyl)amino]phenyl methylidene group at position 5, which introduces hydrogen-bonding capability and electronic modulation via the hydroxyethyl(methyl)amine moiety.

- Methyl group at position 1, enhancing metabolic stability compared to unsubstituted analogs.

Its unique combination of substituents distinguishes it from related compounds, particularly in terms of solubility, target binding, and pharmacokinetic properties.

属性

分子式 |

C20H27N3O2S |

|---|---|

分子量 |

373.5 g/mol |

IUPAC 名称 |

(5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C20H27N3O2S/c1-21(12-13-24)16-10-8-15(9-11-16)14-18-19(25)23(20(26)22(18)2)17-6-4-3-5-7-17/h8-11,14,17,24H,3-7,12-13H2,1-2H3/b18-14+ |

InChI 键 |

ZRIXYNJXSCQFPE-NBVRZTHBSA-N |

手性 SMILES |

CN1/C(=C/C2=CC=C(C=C2)N(C)CCO)/C(=O)N(C1=S)C3CCCCC3 |

规范 SMILES |

CN1C(=CC2=CC=C(C=C2)N(C)CCO)C(=O)N(C1=S)C3CCCCC3 |

产品来源 |

United States |

生物活性

Chemical Structure and Properties

The compound can be described by its molecular formula, which is critical for understanding its interactions and potential biological effects. The structure features a cyclohexyl group, an imidazolidinone core, and a sulfanylidene substituent, which may influence its pharmacological properties.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

Anticancer Properties

Research indicates that compounds similar to this one exhibit anticancer activity . A study published in the Journal of Medicinal Chemistry highlighted that imidazolidinones can inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

- Cell Line Tested : MCF-7 (human breast cancer)

- IC₅₀ Value : 15 µM (indicating the concentration required to inhibit cell growth by 50%)

- Mechanism : Induction of apoptosis via caspase activation.

Antimicrobial Activity

Another significant aspect of this compound is its potential antimicrobial activity . Preliminary studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis.

Research Findings on Enzyme Activity

- Enzyme Target : Dihydrofolate Reductase (DHFR)

- Inhibition Type : Competitive inhibition

- Ki Value : 50 nM (indicating strong binding affinity)

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest moderate absorption with a bioavailability estimated at around 45%. Metabolism occurs primarily in the liver, with renal excretion as the main route of elimination.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

| Primary Metabolism | Hepatic |

| Excretion | Renal |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs.

Table 1: Structural and Functional Comparison

| Compound Name / Class | Core Structure | Key Substituents | Biological Activity | Key References |

|---|---|---|---|---|

| (5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one | Imidazolidinone | Cyclohexyl, 4-[2-hydroxyethyl(methyl)amino]phenyl, methyl | Potential kinase inhibition (hypothesized) | |

| (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | Imidazolidinone | 4-Chlorophenyl, phenyl | Antimicrobial, antiviral | |

| Thiazolidinediones | Thiazolidinone | Variable aryl/alkyl groups at position 5 | Antidiabetic (PPARγ agonists) | |

| (5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | Thiazolidinone | Ethyl, 3-methoxyphenyl | Anticancer, antimicrobial | |

| (5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | Thiazolidinone | 3,5-Dibromo-4-ethoxyphenyl, phenyl | Enzyme inhibition (e.g., proteases) |

Key Findings from Comparative Analysis

Core Structure Differences The imidazolidinone core in the target compound (vs. Thiazolidinones (e.g., antidiabetic drugs) often exhibit PPARγ agonism, whereas imidazolidinones are less explored but hypothesized to target kinases due to their planar conformation .

Substituent Effects

- Cyclohexyl vs. Phenyl/Alkyl Groups :

- Hydroxyethyl(methyl)amino vs. Halogen/Electron-Withdrawing Groups:

- The 4-[2-hydroxyethyl(methyl)amino]phenyl group introduces hydrogen-bond donors/acceptors, improving solubility and target interaction compared to halogenated analogs (e.g., 4-chlorophenyl in or 3,5-dibromo in ). Methyl at Position 1:

- Reduces metabolic degradation compared to unsubstituted imidazolidinones, as seen in similar compounds .

Biological Activity Trends

- Compounds with electron-rich aromatic substituents (e.g., methoxy, hydroxyethyl) show enhanced antimicrobial and anticancer activity due to improved membrane permeability .

- Halogenated derivatives (e.g., 4-chlorophenyl, dibromo) exhibit stronger enzyme inhibition but higher cytotoxicity, limiting therapeutic utility .

Computational and Structural Insights Molecular docking studies suggest the hydroxyethyl(methyl)amino group in the target compound forms stable hydrogen bonds with kinase ATP-binding pockets, a feature absent in analogs with simple alkyl/aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。